5,6,7,8-Tetrahydropteridine

Description

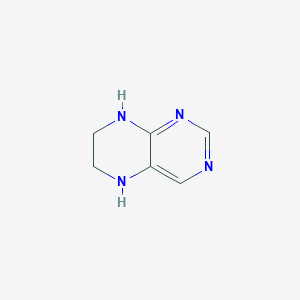

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydropteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAICLIJTRXNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147429 | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydropteridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-78-9 | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydropteridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Significance and Foundational Roles As an Enzymatic Cofactor

5,6,7,8-Tetrahydropteridine, in its biologically active form as tetrahydrobiopterin (B1682763) (BH4), is an indispensable cofactor for several key enzymes. portlandpress.com Its primary role is to facilitate hydroxylation reactions, which are crucial for the biosynthesis of aromatic amino acids and the formation of nitric oxide. basys2.ca

The compound's ability to donate or accept electrons is central to its biological activity. ontosight.ai It is essential for the function of aromatic amino acid hydroxylases, enzymes that catalyze the synthesis of vital neurotransmitters. ontosight.ai For instance, it is a necessary component for the action of tyrosine 3-monooxygenase, the enzyme responsible for the initial step in the production of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine. basys2.ca

Furthermore, this compound is a cofactor for nitric oxide synthase (NOS), an enzyme that produces nitric oxide from L-arginine. basys2.ca Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. The availability of tetrahydrobiopterin can influence the production of nitric oxide, with limited levels potentially leading to endothelial dysfunction. basys2.caportlandpress.com

Beyond its role in neurotransmitter and nitric oxide synthesis, this pteridine (B1203161) derivative is also a cofactor for glyceryl ether monooxygenase, an enzyme involved in the metabolism of ether lipids. basys2.ca It can also act as a scavenger of reactive oxygen species, demonstrating a protective antioxidant role in certain biological contexts. basys2.ca

Overview of Its Role in Pteridine Metabolism and Pathways

De Novo Biosynthetic Pathway from Guanosine Triphosphate (GTP)

The de novo synthesis of BH4 is the primary route for its production in cells and involves a three-step enzymatic cascade that converts GTP into BH4. mdpi.comnih.govontosight.ai This process is dependent on Mg2+, Zn2+, and NADPH. portlandpress.com

The conversion of GTP to BH4 is catalyzed by three key enzymes: GTP cyclohydrolase I, 6-Pyruvoyltetrahydropterin synthase, and Sepiapterin reductase. nih.govresearchgate.net

GTP Cyclohydrolase I (GCH1): This is the first and rate-limiting enzyme in the de novo pathway. ontosight.ainih.gov It catalyzes the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP). ontosight.aifood-chemistry.com

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme acts on 7,8-dihydroneopterin triphosphate, converting it to 6-pyruvoyltetrahydropterin (PPH4). researchgate.netebi.ac.ukwikipedia.org This reaction involves the removal of the triphosphate group and a series of redox reactions. wikipedia.org

Sepiapterin Reductase (SR): The final step in the de novo pathway is catalyzed by sepiapterin reductase, which reduces 6-pyruvoyltetrahydropterin to BH4 in two consecutive NADPH-dependent reduction steps. ontosight.airesearchgate.net While SR is the primary enzyme for this final conversion, other enzymes like aldose reductase and carbonyl reductase can also participate in this step. mdpi.comportlandpress.com

The key enzymes and intermediates involved in the de novo biosynthesis of BH4 are summarized in the table below.

| Enzyme | EC Number | Gene Symbol | Substrate | Product |

| GTP Cyclohydrolase I | 3.5.4.16 | GCH1 | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin Triphosphate |

| 6-Pyruvoyltetrahydropterin Synthase | 4.2.3.12 | PTS | 7,8-Dihydroneopterin Triphosphate | 6-Pyruvoyltetrahydropterin |

| Sepiapterin Reductase | 1.1.1.153 | SPR | 6-Pyruvoyltetrahydropterin | 5,6,7,8-Tetrahydrobiopterin (BH4) |

This table summarizes the key enzymes in the de novo synthesis of this compound.

The biosynthesis of BH4 is meticulously regulated to maintain cellular homeostasis. bmbreports.org

Feedback Mechanisms: GTP cyclohydrolase I, the rate-limiting enzyme, is subject to feedback inhibition by BH4 itself. nih.govpnas.org This inhibition is modulated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). Phenylalanine, an amino acid that requires BH4 for its metabolism, can stimulate GCH1 activity by interacting with GFRP, thereby providing a positive feedback loop. nih.govahajournals.orgahajournals.org

Hormonal and Cytokine Influence: The expression and activity of the enzymes in the BH4 biosynthetic pathway are influenced by various signaling molecules. Inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), have been shown to upregulate the expression of GCH1 and PTPS, leading to increased BH4 synthesis. researchgate.netahajournals.org Conversely, anti-inflammatory cytokines like IL-4 and IL-10, as well as glucocorticoids, can inhibit BH4 synthesis. researchgate.net Hormones like insulin (B600854) and estrogen also stimulate BH4 production. nih.gov

Salvage Pathway and Regeneration Mechanisms

In addition to de novo synthesis, cells utilize salvage and regeneration pathways to maintain adequate levels of BH4. These pathways are crucial for recycling the oxidized forms of the cofactor. mdpi.comfrontiersin.org

During its role as a cofactor for aromatic amino acid hydroxylases, BH4 is oxidized to a pterin-4a-carbinolamine intermediate. mdpi.comnih.gov This intermediate is then converted to quinonoid dihydrobiopterin (qBH2). mdpi.commdpi.com Dihydropteridine reductase (DHPR) catalyzes the NADPH-dependent reduction of qBH2 back to BH4, thus regenerating the active cofactor. mdpi.comnih.govmdpi.com Deficiencies in DHPR can lead to a severe depletion of BH4. nih.govrarediseases.org

The regeneration of BH4 from the pterin-4a-carbinolamine intermediate involves a two-step process. First, pterin-4a-carbinolamine dehydratase (PCD) facilitates the formation of qBH2. nih.govnih.gov Subsequently, DHPR reduces qBH2 to BH4. nih.govnih.gov Another important enzyme in the salvage pathway is dihydrofolate reductase (DHFR), which can reduce 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of BH4, back to the active BH4 form. mdpi.comfrontiersin.orgnih.gov This pathway is particularly important for converting exogenously supplied sepiapterin to BH4. frontiersin.org

The enzymes involved in the salvage and regeneration of BH4 are outlined in the table below.

| Enzyme | EC Number | Gene Symbol | Function |

| Dihydropteridine Reductase | 1.5.1.34 | QDPR | Reduces quinonoid dihydrobiopterin to BH4. |

| Pterin-4a-carbinolamine Dehydratase | 4.2.1.96 | PCBD1 | Converts pterin-4a-carbinolamine to quinonoid dihydrobiopterin. |

| Dihydrofolate Reductase | 1.5.1.3 | DHFR | Reduces 7,8-dihydrobiopterin to BH4. |

This table summarizes the key enzymes in the salvage and regeneration pathways of this compound.

Enzymatic Cofactor Functionality of 5,6,7,8 Tetrahydropteridine

Role in Aromatic Amino Acid Hydroxylation

5,6,7,8-Tetrahydropteridine is a mandatory cofactor for the aromatic amino acid hydroxylases, a family of enzymes that includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). nih.gov These enzymes catalyze key steps in the metabolic pathways of essential amino acids and the biosynthesis of important neurotransmitters. nih.gov The reaction mechanism involves the insertion of one atom of molecular oxygen into the aromatic ring of the amino acid substrate, while the other oxygen atom is reduced to water, a process facilitated by the tetrahydropteridine cofactor. nih.gov

Phenylalanine Hydroxylase (PAH) Systems

In the liver, this compound is an indispensable cofactor for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. medlineplus.gov This reaction is the primary route for the degradation of dietary phenylalanine. The PAH enzyme, in the presence of molecular oxygen and BH4, hydroxylates phenylalanine. During this reaction, BH4 is oxidized to quinonoid-dihydrobiopterin (qBH2), which is then recycled back to its active tetrahydropteridine form by the enzyme dihydropteridine reductase (DHPR). nih.gov A deficiency in either PAH or the biosynthesis or regeneration of BH4 can lead to phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine to toxic levels in the blood and brain. medlineplus.gov

Some mutations in the PAH gene result in a mutant enzyme that has a lower affinity for BH4 or is structurally unstable. In such cases, administration of sapropterin (B162354) dihydrochloride (B599025), a synthetic form of BH4, can act as a pharmacological chaperone, improving the mutant enzyme's function and reducing phenylalanine levels. nih.gov

Tyrosine Hydroxylase (TH) Systems

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.org This enzyme hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and requires this compound as an obligatory cofactor. acs.orgnih.gov The natural form of this cofactor is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). nih.gov

The interaction between TH and its tetrahydropteridine cofactor is highly specific. researchgate.net Molecular docking studies have shown that the pteridine (B1203161) ring of BH4 stacks with a phenylalanine residue (Phe300) in the active site of TH, and specific hydrogen bonds are formed between the pteridine ring and other amino acid residues like Glu332. acs.orgnih.gov While the enzyme can tolerate some modifications at the C6 position of the pteridine ring, substitutions at other positions can abolish its cofactor activity. nih.govresearchgate.net The concentration of the reduced cofactor can influence the rate of catecholamine biosynthesis, and the feedback inhibition of TH by catecholamines can be antagonized by increasing concentrations of dihydropteridine reductase, the enzyme that regenerates BH4. nih.gov

Tryptophan Hydroxylase (TPH) Systems

Tryptophan hydroxylase is the initial and rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), utilizing molecular oxygen and a tetrahydropteridine cofactor. qmul.ac.ukwikipedia.org This enzyme is a member of the aromatic amino acid hydroxylase superfamily and, like PAH and TH, contains a non-heme iron at its active site. nih.govreactome.org

There are two known isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the brain's serotonergic neurons. wikipedia.orgsciety.org Both isoforms require (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor for their activity. wikipedia.org During the hydroxylation reaction, BH4 is converted to an intermediate, pterin-4a-carbinolamine, which is then regenerated back to BH4. nih.gov The activity of TPH, and thus the rate of serotonin synthesis, can be modulated by the availability of its cofactor. nih.gov

Concomitant Neurotransmitter Biosynthesis (e.g., Serotonin, Dopamine, Norepinephrine, Catecholamines)

As the essential cofactor for both tyrosine hydroxylase and tryptophan hydroxylase, this compound is fundamentally linked to the biosynthesis of several key neurotransmitters. The synthesis of dopamine, the precursor for other catecholamines like norepinephrine and epinephrine, is initiated by the TH-catalyzed conversion of L-tyrosine to L-DOPA. wikipedia.org Subsequently, aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine. mdpi.com

Similarly, the synthesis of serotonin begins with the TPH-catalyzed hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin by AADC. nih.govmdpi.com Therefore, the availability of this compound can influence the production of both dopamine and serotonin. nih.gov Studies have shown that increasing the concentration of BH4 in the brain can enhance the biosynthesis of both these neurotransmitters. nih.gov

The interconnectedness of these pathways highlights the central role of this compound in maintaining the balance of monoamine neurotransmitters in the central nervous system. researchgate.net

Role in Nitric Oxide Synthase (NOS) Activity

This compound is a crucial cofactor for all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). nih.govnih.gov NO is a vital signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov In the presence of BH4, NOS catalyzes the conversion of L-arginine to L-citrulline and NO. nih.gov

The role of BH4 in NOS activity is multifaceted. It is involved in the electron transfer process within the enzyme and helps to maintain the structural integrity of the enzyme, promoting the dimeric state which is essential for its catalytic activity. semanticscholar.org A deficiency of BH4 can lead to "eNOS uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO. pcom.edu This uncoupling is associated with endothelial dysfunction and various cardiovascular diseases. semanticscholar.org The ratio of the reduced cofactor (BH4) to its oxidized form, 7,8-dihydrobiopterin (BH2), is a critical determinant of whether eNOS produces NO or superoxide. nih.govwestminster.ac.uknih.gov

Isoform-Specific Interactions (e.g., Endothelial NOS, Inducible NOS, Neuronal NOS)

While this compound is essential for all NOS isoforms, there are some differences in their interactions with the cofactor.

Endothelial NOS (eNOS): In the vasculature, eNOS-derived NO is critical for maintaining vascular tone and health. nih.gov The binding affinity of BH4 and its oxidized form, BH2, to eNOS is similar. nih.gov This implies that an increase in BH2 levels, as seen in conditions of oxidative stress, can displace BH4 from the enzyme, leading to eNOS uncoupling and superoxide production. nih.govwestminster.ac.uknih.gov

Inducible NOS (iNOS): iNOS is typically expressed in response to inflammatory stimuli and produces large amounts of NO as part of the immune response. ed.ac.uk Like other NOS isoforms, iNOS requires BH4 for its activity. The presence of BH4 enhances the stability of the iNOS protein. semanticscholar.org

Neuronal NOS (nNOS): nNOS is primarily found in the nervous system and is involved in neurotransmission. mdpi.com The binding of BH4 to nNOS is a complex process. Pterin-free nNOS can be activated by BH4, and prolonged incubation with the cofactor can induce a tight-binding state. researchgate.net This suggests that BH4 plays a role in the structural organization of the nNOS enzyme. Antagonists of BH4 have been developed to target nNOS for potential therapeutic applications in conditions associated with excessive NO production. nih.gov

The pterin (B48896) binding site in NOS enzymes is distinct from that in the aromatic amino acid hydroxylases, offering the potential for the development of isoform-selective inhibitors. researchgate.net

Data Tables

Table 1: Aromatic Amino Acid Hydroxylases and their Dependence on this compound

| Enzyme | Substrate | Product | Cofactor | Biological Significance |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | Tyrosine | 5,6,7,8-Tetrahydrobiopterin (BH4) | Phenylalanine metabolism; deficiency leads to PKU. medlineplus.gov |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | 5,6,7,8-Tetrahydrobiopterin (BH4) | Rate-limiting step in catecholamine synthesis. wikipedia.org |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan | 5,6,7,8-Tetrahydrobiopterin (BH4) | Rate-limiting step in serotonin synthesis. nih.gov |

Table 2: Neurotransmitter Biosynthesis Pathways Involving this compound

| Neurotransmitter | Precursor Amino Acid | Key Enzyme Requiring Tetrahydropteridine | Immediate Product of Tetrahydropteridine-Dependent Step |

| Dopamine | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |

| Norepinephrine | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |

| Epinephrine | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |

| Serotonin | L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan |

Table 3: Nitric Oxide Synthase (NOS) Isoforms and their Interaction with this compound

| NOS Isoform | Primary Location | Function | Role of this compound |

| Endothelial NOS (eNOS) | Endothelial cells | Vasodilation, vascular homeostasis | Essential for NO production; deficiency leads to uncoupling and superoxide generation. nih.govpcom.edu |

| Inducible NOS (iNOS) | Immune cells (e.g., macrophages) | Immune response, inflammation | Required for high-output NO production. ed.ac.uk |

| Neuronal NOS (nNOS) | Neurons | Neurotransmission, synaptic plasticity | Essential for catalytic activity and structural integrity. researchgate.net |

Regulation of Nitric Oxide Production and Signaling

This compound, specifically its biologically active form (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), is an indispensable cofactor for the family of nitric oxide synthases (NOS) nih.govnih.govwestminster.ac.uk. These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes nih.gov. The NOS enzymes catalyze the conversion of the amino acid L-arginine to L-citrulline and NO nih.govmdpi.com. This catalytic activity is absolutely dependent on the presence of fully reduced BH4 nih.govwestminster.ac.uk.

The regulation of NO production is tightly linked to the availability and redox state of the tetrahydropteridine cofactor. Under normal physiological conditions, BH4 facilitates the coupling of oxygen reduction to L-arginine oxidation, leading to the efficient production of NO mdpi.com. However, under conditions of oxidative stress, such as those seen in diabetes, BH4 can be oxidized to the catalytically incompetent 7,8-dihydrobiopterin (BH2) nih.govwestminster.ac.ukmdpi.com.

A critical factor in determining the enzymatic output of NOS is not the absolute concentration of BH4, but rather the intracellular ratio of BH4 to BH2 nih.govwestminster.ac.uk. When this ratio decreases, a phenomenon known as "eNOS uncoupling" can occur in the endothelial NOS isoform nih.govwestminster.ac.ukmdpi.com. In this uncoupled state, the enzyme is no longer able to efficiently catalyze NO synthesis. Instead, it transfers electrons to molecular oxygen, resulting in the production of superoxide radicals (O₂⁻) rather than NO nih.govwestminster.ac.ukmdpi.com. This switch from NO to superoxide production has significant pathological implications, contributing to endothelial dysfunction and vascular inflammation nih.govwestminster.ac.uk. Studies have shown that BH2 can compete with BH4 for binding to eNOS, and an excess of BH2 can lead to superoxide being the sole product of the enzyme in vitro nih.gov.

Research has also explored the development of synthetic 4-amino substituted this compound derivatives as antagonists of BH4 to inhibit pathologically high NO formation in inflammatory and neurodegenerative diseases nih.gov. These studies help to establish a structure-activity relationship for the interaction between pteridine derivatives and the cofactor binding site on NOS enzymes nih.gov.

Involvement in Alkylglycerol Monooxygenase Function

This compound is an essential cofactor for alkylglycerol monooxygenase (AGMO), the only known enzyme capable of cleaving the ether bond in alkylglycerol ether lipids nih.govwikipedia.orgnih.govnih.gov. This enzyme, first described in 1964 as a pteridine-dependent enzyme, plays a crucial role in lipid metabolism nih.govwikipedia.orgnih.gov. AGMO catalyzes the hydroxylation of the ether-bound fatty alcohol side chain at the carbon atom adjacent to the ether bond nih.gov. This reaction requires molecular oxygen and the tetrahydropteridine cofactor nih.govnih.govresearchgate.net.

The reaction produces an unstable hemiacetal intermediate, which then spontaneously or enzymatically rearranges to yield a fatty aldehyde and the corresponding glycerol (B35011) derivative nih.govwikipedia.org. The fatty aldehyde is subsequently oxidized to a fatty acid by fatty aldehyde dehydrogenase nih.govwikipedia.org. During the reaction, the this compound cofactor is converted to 6,7-[8H]-dihydrobiopterin nih.govresearchgate.net.

The dependence of AGMO on its tetrahydropteridine cofactor is absolute nih.gov. Like aromatic amino acid hydroxylases and nitric oxide synthases, AGMO's catalytic function is critically dependent on both tetrahydrobiopterin (B1682763) and iron wikipedia.orgnih.gov. The enzyme is a membrane-bound, mixed-function oxidase containing a fatty acid hydroxylase motif nih.govwikipedia.org. Studies on AGMO have been challenging because it is a labile membrane protein that has proven difficult to purify nih.govnih.gov. However, the identification of the gene encoding AGMO has allowed for a greater understanding of its function and its dependence on tetrahydrobiopterin in live cells nih.govnih.gov.

Enzyme-Cofactor Kinetic and Regulatory Dynamics

The binding of this compound cofactors to their respective enzymes is characterized by specific affinity and, in some cases, complex cooperative dynamics. For instance, the binding of (6R)-5,6,7,8-tetrahydrobiopterin (BH4) to endothelial nitric oxide synthase (eNOS) has been shown to occur with a high affinity. Radioligand binding studies with purified recombinant bovine eNOS calculated an apparent dissociation constant (Kd) of approximately 82.1 ± 17.8 nM nih.gov. Interestingly, the oxidized, catalytically inactive form, 7,8-dihydrobiopterin (BH2), binds to eNOS with an equal affinity, which is central to its ability to cause eNOS uncoupling westminster.ac.uk.

Some tetrahydropteridine-dependent enzymes exhibit non-Michaelis-Menten kinetics, showing cooperativity in cofactor binding researchgate.net. A notable example is human tyrosine hydroxylase (hTH), the rate-limiting enzyme in catecholamine biosynthesis researchgate.net. Studies with the natural cofactor, BH4, revealed pronounced negative cooperativity in its binding to hTH, with a Hill coefficient (h) between 0.39 and 0.58 researchgate.net. Negative cooperativity means that the binding of the first cofactor molecule to one subunit of the enzyme decreases the affinity for subsequent cofactor molecules binding to other subunits wikipedia.org. The substrate concentration at half-maximal velocity ([S]₀.₅) for BH4 with hTH was found to be 24 ± 4 µM researchgate.net. This cooperative behavior is specific to the natural cofactor, as experiments with cofactor analogues like 6-methyl-5,6,7,8-tetrahydropterin showed standard hyperbolic saturation curves with no cooperativity (h = 0.9 ± 0.1) researchgate.net.

| Enzyme | Cofactor | Parameter | Value |

|---|---|---|---|

| Endothelial Nitric Oxide Synthase (eNOS) | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | Dissociation Constant (Kd) | ~82 nM |

| Endothelial Nitric Oxide Synthase (eNOS) | 7,8-Dihydrobiopterin (BH2) | Dissociation Constant (Kd) | ~80 nM |

| Human Tyrosine Hydroxylase (hTH) | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | Hill Coefficient (h) | 0.39 - 0.58 |

| Human Tyrosine Hydroxylase (hTH) | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | [S]₀.₅ | 24 ± 4 µM |

| Human Tyrosine Hydroxylase (hTH) | 6-Methyl-5,6,7,8-tetrahydropterin | Hill Coefficient (h) | 0.9 ± 0.1 |

The interaction between enzymes and the this compound cofactor can be dynamically regulated by post-translational modifications (PTMs) of the enzyme, with phosphorylation being a key mechanism researchgate.netnih.gov. PTMs can induce conformational changes in proteins, which can directly or indirectly affect the binding affinity and efficacy of ligands, including enzyme cofactors nih.govfrontiersin.org.

The regulation of tyrosine hydroxylase (TH) provides a clear example of this modulation. The affinity of TH for its BH4 cofactor is significantly altered by phosphorylation researchgate.net. When Serine 40 (Ser40) on human tyrosine hydroxylase is phosphorylated by protein kinase A, the enzyme's affinity for BH4 increases substantially, as evidenced by a decrease in the [S]₀.₅ value to 11 ± 2 µM researchgate.net. Furthermore, this phosphorylation event not only enhances affinity but also amplifies the negative cooperativity of BH4 binding, with the Hill coefficient decreasing to 0.27 ± 0.03 researchgate.net. This demonstrates that phosphorylation acts as a molecular switch that modifies both the binding strength and the allosteric regulation of the enzyme by its essential tetrahydropteridine cofactor.

| Enzyme State | Parameter | Value |

|---|---|---|

| Non-phosphorylated hTH | [S]₀.₅ for BH4 | 24 ± 4 µM |

| Hill Coefficient (h) | 0.39 - 0.58 | |

| Phosphorylated hTH (at Ser40) | [S]₀.₅ for BH4 | 11 ± 2 µM |

| Hill Coefficient (h) | 0.27 ± 0.03 |

Therapeutic and Biotechnological Applications of 5,6,7,8 Tetrahydropteridine Research

Pharmacological Interventions and Cofactor Replacement Therapy

Cofactor replacement therapy, particularly with synthetic forms of 5,6,7,8-tetrahydropteridine, represents a cornerstone in the management of certain metabolic diseases. By replenishing depleted levels of this essential cofactor, it is possible to restore normal enzymatic function and alleviate the pathological consequences of its deficiency.

Efficacy of Sapropterin (B162354) Dihydrochloride (B599025) (BH4) in Pterin-Responsive Conditions

Sapropterin dihydrochloride, a synthetic formulation of tetrahydrobiopterin (B1682763) (BH4), has demonstrated efficacy in reducing plasma phenylalanine (Phe) concentrations in patients with BH4-responsive phenylketonuria (PKU). nih.gov Clinical trials have shown that sapropterin can lead to a significant reduction in blood Phe levels, a key therapeutic goal in managing PKU to prevent neurocognitive and neuromotor impairment. nih.govmdpi.com

In a phase III randomized, placebo-controlled study, patients treated with sapropterin experienced a mean decrease in blood phenylalanine of 236 µmol/L after six weeks, compared to a 3 µmol/L increase in the placebo group. nih.gov Furthermore, 44% of patients in the sapropterin group achieved a reduction in blood phenylalanine concentration of 30% or greater from baseline. nih.gov Open-label, dose-titration studies have indicated that response rates, defined as a ≥30% reduction in Phe, increase with the dose of sapropterin. mdpi.com While effective for a subset of patients, it is important to note that not all individuals with PKU are responsive to sapropterin therapy. mdpi.com

| Study Phase | Treatment Group | Mean Change in Blood Phenylalanine from Baseline | Percentage of Patients with ≥30% Reduction in Phenylalanine |

|---|---|---|---|

| Phase III | Sapropterin | -236 µmol/L | 44% |

| Phase III | Placebo | +3 µmol/L | 9% |

Development of Therapeutic Strategies for Related Disorders

Disorders of tetrahydrobiopterin (BH4) deficiency, which affect the synthesis or regeneration of BH4, lead to hyperphenylalaninemia and a deficiency of neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.com Therapeutic strategies for these conditions are multifaceted and depend on the specific enzymatic defect. nih.gov

The primary treatment approaches include:

BH4 Supplementation: Direct replacement with sapropterin dihydrochloride is a key strategy to restore the function of BH4-dependent enzymes. mdpi.comnih.gov

Dietary Phenylalanine Restriction: Similar to PKU management, controlling Phe intake is crucial, especially in severe forms of BH4 deficiency. nih.gov

Neurotransmitter Precursor Replacement: To address the neurological symptoms, therapy with levodopa (B1675098) (L-dopa) and 5-hydroxytryptophan (B29612) (5-HTP) is often necessary to bypass the BH4-dependent steps in dopamine and serotonin synthesis. mdpi.comnih.gov

Folinic Acid Supplementation: In cases of dihydropteridine reductase (DHPR) deficiency, folinic acid is also administered. mdpi.comnih.gov

Recent research has also explored the potential link between BH4 deficiency and treatment-refractory depression, with supplementation showing promise in reducing symptoms in some individuals. mdpi.com

| Enzyme Defect | Therapeutic Strategy |

|---|---|

| Severe GTP Cyclohydrolase I (GTPCH) | Levodopa, 5-HTP, BH4 |

| Severe 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) | Levodopa, 5-HTP, BH4 |

| Mild PTPS | BH4 |

| Severe Dihydropteridine Reductase (DHPR) | Levodopa, 5-HTP, Low-Phe diet, Folinic acid |

Novel Compound Development and Drug Discovery Utilizing the Tetrahydropteridine Scaffold

The this compound scaffold has been identified as an underutilized yet valuable framework in medicinal chemistry for the development of novel therapeutic agents. nih.govfrontiersin.org Its structural features allow for diverse chemical modifications, enabling the design of compounds with targeted biological activities.

Design and Synthesis of Derivatives with Targeted Biological Activity

Researchers have successfully designed and synthesized various derivatives of this compound with the aim of achieving specific therapeutic effects. A notable area of exploration is in the development of anti-inflammatory compounds. nih.govfrontiersin.org By employing a scaffold-hopping approach, scientists have created novel 4-amino-5-N-aryl-functionalised tetrahydropteridines that exhibit anti-inflammatory activity against the NLRP3 inflammasome. frontiersin.org The synthesis of these complex molecules has expanded the chemical space around the tetrahydropteridine core, highlighting its potential for generating new drug candidates. nih.gov

Identification and Characterization of Kinase Inhibitors (e.g., PLK1, Axl, Mer, BTK)

The tetrahydropteridine scaffold has proven to be a promising starting point for the development of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Polo-like kinase 1 (PLK1) Inhibitors: PLK1 is a validated target for cancer treatment. frontiersin.org By analyzing the ATP-binding pockets of PLK family members, novel and selective PLK1 inhibitors based on the tetrahydropteridine scaffold have been designed. frontiersin.org These compounds have shown more potent inhibition of PLK1 and better isoform selectivity compared to earlier inhibitors. frontiersin.org Some of these derivatives exhibited antitumor activities in the nanomolar range against several cancer cell lines. frontiersin.org

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical regulator of the NLRP3 inflammasome, a key component of the inflammatory response. nih.govfrontiersin.org The this compound scaffold has been utilized to develop compounds that inhibit BTK and, consequently, diminish NLRP3-dependent inflammation. nih.gov Interestingly, some synthesized tetrahydropteridine analogues demonstrated the ability to inhibit the NLRP3 inflammasome without strong BTK inhibition, suggesting their activity may be decoupled from BTK. nih.gov

While research on Axl and Mer kinase inhibitors is extensive, the direct linkage of these targets to a this compound scaffold is not prominently established in the reviewed literature.

Anti-inflammatory Compound Research and Development

The NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, making it an attractive therapeutic target. nih.govfrontiersin.org Research has focused on the this compound scaffold to develop novel anti-inflammatory compounds that can modulate the NLRP3 inflammasome. nih.govfrontiersin.org

Synthetic derivatives of tetrahydropteridine have been shown to exhibit marked anti-inflammatory activity in human cell lines. nih.gov For instance, certain acrylamide-containing 5,6,7,8-tetrahydropteridines and their related 5,6-dihydropteridinone counterparts have demonstrated significant inhibition of the NLRP3 inflammasome, with some compounds showing a higher reduction of IL-1β release than the established BTK inhibitor, ibrutinib. nih.gov This line of research underscores the potential of the tetrahydropteridine scaffold in the development of new treatments for inflammatory conditions. nih.govfrontiersin.org

| Compound | Scaffold | IL-1β Reduction at 30 µM |

|---|---|---|

| 1a | This compound | 69% |

| 1b | This compound | 68% |

| 13b | 5,6-Dihydropteridinone | 68% |

| 14a | 5,6-Dihydropteridinone | 65% |

| 14b | 5,6-Dihydropteridinone | 59% |

| 13a | 5,6-Dihydropteridinone | 50% |

| Ibrutinib | - | 43% |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The exploration of this compound and its derivatives has led to significant insights into their structure-activity relationships (SAR), guiding the molecular design of novel therapeutic agents. These studies have primarily focused on modifying the core tetrahydropteridine scaffold to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.

Anti-inflammatory Agents:

A notable area of research has been the development of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds, particularly as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. nih.govconsensus.app SAR studies have revealed that substitutions at specific positions on the tetrahydropteridine ring are crucial for inhibitory activity. For instance, the introduction of an aryl-functionalized amino group at the C4-position and a substituent on the N5-position of the pteridine (B1203161) ring has been identified as a key structural feature for potent NLRP3 inhibition. nih.gov

The molecular design strategy often involves a scaffold-hopping approach, where the tetrahydropteridine core is used as a novel template to mimic the binding interactions of known inhibitors of kinases, such as Bruton's tyrosine kinase (BTK), which are involved in NLRP3 inflammasome regulation. nih.gov This has led to the synthesis of a largely unexplored class of 4-amino-5-N-aryl-functionalised tetrahydropteridines that demonstrate significant anti-inflammatory activity against the NLRP3 inflammasome. nih.gov

Microtubule-Targeting Agents:

In the realm of oncology, SAR studies have been instrumental in designing this compound derivatives as microtubule-targeting agents (MTAs). Microtubules are essential for cell division, making them a prime target for anticancer drugs. mdpi.comnih.gov A series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines, which can be considered analogs of the tetrahydropteridine scaffold, have been designed and synthesized. mdpi.com

SAR analysis of these compounds has shown that the nature and position of substituents on the pyrimidine (B1678525) ring significantly influence their antiproliferative and microtubule depolymerizing effects. For example, a 2-amino analogue was found to be the most potent in a series for both microtubule depolymerization and antiproliferative effects. mdpi.com Furthermore, modifications at the 2-position of the pyrimidine ring led to a significant increase in potency in microtubule depolymerizing assays, indicating a more effective engagement with tubulin. mdpi.com These studies highlight the importance of specific structural modifications in optimizing the anticancer activity of these compounds.

Below is an interactive data table summarizing the SAR findings for different this compound derivatives.

| Compound Class | Target | Key Structural Modifications | Observed Activity |

| 4-amino-5-N-aryl-tetrahydropteridines | NLRP3 Inflammasome | Aryl group at N5 and amino group at C4 | Potent anti-inflammatory activity |

| 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines | Microtubules | Substitutions at the 2 and 4 positions of the pyrimidine ring | Potent antiproliferative and microtubule depolymerizing effects |

Preclinical and Translational Research Models

The preclinical evaluation of this compound derivatives relies on a variety of in vitro and in vivo models to assess their therapeutic potential and elucidate their mechanisms of action before they can be considered for clinical trials.

Cellular Models:

To investigate the anti-inflammatory properties of this compound derivatives targeting the NLRP3 inflammasome, macrophage-like cell lines such as J774A.1 are commonly used. researchgate.netnih.gov These cells can be primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β, followed by stimulation with an NLRP3 activator like ATP to trigger inflammasome assembly and IL-1β release. researchgate.net The inhibitory effect of the tetrahydropteridine compounds on IL-1β secretion is then quantified using techniques like ELISA. researchgate.net Western blotting can also be employed to measure the levels of key inflammasome components such as caspase-1 and cleaved-caspase-1 in the cell supernatant and lysate. researchgate.net

For evaluating the anticancer activity of microtubule-targeting tetrahydropteridine derivatives, various cancer cell lines are utilized. For instance, the antiproliferative potency of these compounds can be determined in cell lines such as the drug-sensitive MDA-MB-435 cancer cell line using assays like the sulforhodamine B (SRB) assay. mdpi.com To assess the ability of these compounds to overcome drug resistance, cell lines expressing high levels of proteins like P-glycoprotein or βIII-tubulin, which are known to confer resistance to conventional MTAs like paclitaxel, are used. mdpi.com

Biochemical Models:

Biochemical assays are crucial for directly assessing the interaction of this compound derivatives with their molecular targets. For microtubule-targeting agents, in vitro tubulin polymerization assays are employed. These assays use purified tubulin, and the effect of the compounds on tubulin polymerization can be monitored by measuring changes in turbidity or fluorescence. nih.govcytoskeleton.comcytoskeleton.com For example, a fluorescence-based assay can utilize a fluorescent molecule that binds preferentially to polymerized tubulin, allowing for the quantification of the extent of polymerization. nih.gov

For derivatives designed as enzyme inhibitors, specific biochemical assays are used to determine their inhibitory potency. For example, a coupled enzymatic spectrophotometric assay can be used to measure the activity of enzymes like dihydropteroate (B1496061) synthase, where the product of the enzymatic reaction is further processed by a second enzyme, and the change in absorbance of a cofactor like NADPH is monitored. promega.jp

The following table provides an overview of the in vitro models used in this compound research.

| Model Type | Specific Model | Application | Key Readouts |

| Cellular | J774A.1 macrophages | NLRP3 inflammasome inhibition | IL-1β secretion, Caspase-1 activation |

| Cellular | MDA-MB-435 cancer cells | Antiproliferative activity | Cell viability (IC50) |

| Cellular | HeLa cells expressing βIII-tubulin | Overcoming drug resistance | Relative resistance (Rr value) |

| Biochemical | In vitro tubulin polymerization | Microtubule targeting | Changes in turbidity or fluorescence |

| Biochemical | Coupled enzymatic assay | Enzyme inhibition | NADPH oxidation (change in absorbance) |

Rodent Models:

Rodent models are extensively used to evaluate the in vivo efficacy of this compound derivatives. For anti-inflammatory applications, the carrageenan-induced paw edema model in rats is a standard method to assess the acute anti-inflammatory activity of a compound. nih.govnih.govresearchgate.net The reduction in paw volume after oral or parenteral administration of the test compound compared to a control group is a measure of its anti-inflammatory effect. nih.gov

In the context of cancer research, murine xenograft models are employed to assess the antitumor effects of microtubule-targeting tetrahydropteridine derivatives. In these models, human cancer cells, such as MDA-MB-435, are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored over time. mdpi.com

Non-Human Primate Studies:

Non-human primates (NHPs), such as cynomolgus monkeys, are often used in later stages of preclinical development to evaluate the pharmacokinetics (PK) of drug candidates due to their physiological and metabolic similarity to humans. nih.govresearchgate.netnih.govlboro.ac.ukmdpi.com These studies provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for predicting its behavior in humans and for designing first-in-human clinical trials. researchgate.net While specific NHP studies on this compound derivatives are not extensively published, the general principles of using NHPs for PK studies of small molecules are well-established and would be applicable to this class of compounds. researchgate.netlboro.ac.uk

The table below summarizes the in vivo models used for preclinical research on this compound and related compounds.

| Animal Model | Application | Key Parameters Measured |

| Rat (Carrageenan-induced paw edema) | Anti-inflammatory efficacy | Reduction in paw volume |

| Mouse (Xenograft model) | Anticancer efficacy | Tumor growth inhibition |

| Non-human primate (e.g., Cynomolgus monkey) | Pharmacokinetics | Absorption, distribution, metabolism, excretion (ADME) |

The identification and validation of biomarkers are critical for the successful clinical development of this compound-based therapeutics. Biomarkers can be used to select patients who are most likely to respond to treatment, to monitor therapeutic efficacy, and to provide insights into the drug's mechanism of action.

Biomarkers for NLRP3 Inflammasome Inhibition:

For this compound derivatives that target the NLRP3 inflammasome, several potential biomarkers can be monitored. The primary products of NLRP3 inflammasome activation, the pro-inflammatory cytokines IL-1β and IL-18, are key biomarkers. nih.govnih.govgbsleiden.com Their levels in plasma or cerebrospinal fluid can be measured to assess the in vivo activity of the inhibitor. nih.gov Additionally, components of the inflammasome complex itself, such as apoptosis-associated speck-like protein containing a CARD (ASC), can be measured as potential biomarkers. mdpi.com Elevated levels of these proteins in plasma have been associated with inflammatory conditions, and their reduction following treatment could indicate therapeutic efficacy. mdpi.com

Biomarkers for Microtubule-Targeting Agents:

For microtubule-targeting this compound derivatives, biomarkers related to tubulin and microtubule dynamics are of interest. Overexpression of certain tubulin isotypes, such as βIII-tubulin, has been associated with resistance to some MTAs. nih.govnih.gov Therefore, the expression level of βIII-tubulin in tumor tissue could serve as a predictive biomarker to select patients for treatment. nih.gov Another potential biomarker is the microtubule-associated protein tau. The interaction of tau with microtubules can influence their stability and response to MTAs. nih.govnih.gov

The validation of these biomarkers for clinical application is a rigorous process that typically involves demonstrating a correlation between the biomarker and a clinical endpoint in well-controlled clinical trials. nih.gov This process ensures that the biomarker is a reliable indicator of the drug's effect and can be used to guide clinical decision-making.

The following table lists potential biomarkers for the clinical application of this compound derivatives.

| Therapeutic Application | Potential Biomarker | Type | Clinical Utility |

| Anti-inflammatory (NLRP3 inhibition) | IL-1β, IL-18 | Pharmacodynamic | Monitoring therapeutic response |

| Anti-inflammatory (NLRP3 inhibition) | ASC | Pharmacodynamic | Monitoring therapeutic response |

| Anticancer (Microtubule targeting) | βIII-tubulin expression | Predictive | Patient selection |

| Anticancer (Microtubule targeting) | Tau protein levels | Predictive/Pharmacodynamic | Patient selection and monitoring response |

Advanced Research Methodologies and Techniques in 5,6,7,8 Tetrahydropteridine Studies

Analytical Approaches for Pterin (B48896) Metabolites and Pathways

Accurate quantification and identification of 5,6,7,8-tetrahydropteridine and other pterin metabolites are foundational to studying their biochemical significance. Due to the inherent instability and low concentrations of these compounds in biological matrices, highly sensitive and specific analytical methods are required.

Chromatographic and Spectroscopic Methods (e.g., HPLC, UV, NMR, DFT)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pterin metabolites. researchgate.netmdpi.com HPLC methods, often coupled with electrochemical detection (ECD) or fluorescence detection (FLD), allow for the separation and direct quantification of this compound (specifically tetrahydrobiopterin (B1682763), BH4), its oxidized forms like dihydrobiopterin (BH2), and other related pteridines. mdpi.comnih.gov The use of reversed-phase columns, such as a C18 column, with an isocratic elution system is a common approach. nih.gov To enhance stability and resolution, mobile phases are often supplemented with reducing agents like dithiothreitol (DTT) and metal chelators. nih.gov The combination of sequential electrochemical and fluorimetric detection is particularly powerful, as it can distinguish between different redox states of pteridines. nih.gov

For instance, a sensitive HPLC assay can directly measure BH4 and its derivatives, demonstrating that the primary product of BH4 autoxidation and superoxide-catalyzed oxidation is BH2, while hydroxyl radical-driven oxidation results mainly in dihydroxanthopterin. nih.gov More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provide even greater sensitivity and specificity, with limits of detection (LOD) reaching the low nanomolar range. creative-proteomics.com

Spectroscopic methods are also integral to the study of tetrahydropteridines. UV spectroscopy can be used for detection in chromatographic systems, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. semanticscholar.org

Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing insights into the electronic structure and properties of pteridine (B1203161) molecules. nih.govyoutube.comyoutube.com DFT calculations can be used to investigate the electronic structure of this compound in its neutral, cation, and anion forms, which is crucial for understanding its role in electron transfer reactions within enzyme active sites. nih.gov These computational models help to elucidate molecular geometry, conformation, and reactivity, offering a deeper understanding of the interactions between the cofactor and its environment. researchgate.netiastate.edu

| Method | Detector(s) | Application in Pteridine Analysis | Reported Limit of Detection (LOD) |

|---|---|---|---|

| HPLC | Electrochemical (ECD) and Fluorescence (FLD) | Separation and quantification of BH4, BH2, biopterin (B10759762), pterin, and dihydroxanthopterin. nih.gov | 60-160 fmol nih.gov |

| UHPLC-MS/MS | Triple Quadrupole Mass Spectrometer | Quantification of BH4, BH2, neopterin, and sepiapterin (B94604) in biological fluids like CSF. creative-proteomics.com | 0.1–0.5 nM creative-proteomics.com |

| DFT | N/A (Computational) | Investigation of electronic structure, ionization potential, and electron affinity of BH4. nih.govyoutube.com | N/A |

Molecular and Genetic Studies

Understanding the genetic and molecular underpinnings of this compound metabolism is crucial for elucidating its physiological roles and the consequences of its dysregulation.

Gene Expression and Mutation Analysis (e.g., Tph2 gene, sepia mutant)

Gene expression analysis provides insights into the regulation of pteridine biosynthesis. Techniques like RNA interference (RNAi) can be used to inactivate specific genes in the pathway, such as punch, purple, and rosy, to determine their necessity for pigment production in different tissues. researchgate.net Transcriptome analysis, which examines the complete set of RNA transcripts, can identify candidate genes involved in pteridine metabolism and how their expression profiles change under different conditions. researchgate.netmdpi.com

The study of genetic mutations has been instrumental in dissecting the pteridine metabolic pathway. A classic example is the sepia mutant of the fruit fly Drosophila melanogaster. slideshare.netmdpi.comoup.com This mutant has a defect in the sepia gene, which encodes PDA synthase, an enzyme involved in the synthesis of red drosopterin pigments. slideshare.netnih.gov Analysis of sepia flies using techniques like paper chromatography reveals an altered profile of pteridine pigments, specifically an increase in the yellow pigment sepiapterin, due to the block in the pathway. slideshare.net This demonstrates a direct link between a specific gene, its enzyme product, and the resulting metabolic phenotype.

In humans, genetic variations in the Tryptophan Hydroxylase 2 (TPH2) gene are of significant interest. TPH2 encodes the rate-limiting enzyme in brain serotonin (B10506) synthesis, which is dependent on this compound (as tetrahydrobiopterin) as a cofactor. nih.gove3s-conferences.org Polymorphisms in the TPH2 gene, such as the G-703T variant, have been shown to affect gene expression and have been associated with altered serotonin levels and neuropsychiatric conditions. nih.govnih.gov Studies analyze the association of TPH2 variants with clinical phenotypes and neurocircuitry, often in combination with environmental factors, to understand the gene's role in health and disease. nih.govresearchgate.net

| Gene/Mutant | Organism | Function/Phenotype | Research Application |

|---|---|---|---|

| sepia (se) | Drosophila melanogaster | Encodes PDA synthase; mutation leads to the absence of red drosopterins and accumulation of sepiapterin. slideshare.netnih.gov | Model for studying the genetic control of the pteridine biosynthesis pathway. slideshare.netmdpi.com |

| Tph2 | Human, Mouse, Rat | Encodes the rate-limiting enzyme for serotonin synthesis, which requires BH4 as a cofactor. nih.gove3s-conferences.org | Investigating the genetic basis of serotonin-related disorders and the role of gene-environment interactions. nih.govresearchgate.netisciii.es |

| Punch (Pu) | Drosophila melanogaster | Encodes GTP cyclohydrolase I, the first enzyme in pteridine biosynthesis. nih.govnih.gov | Analyzing the regulation and tissue-specific activity of the initial step in the pteridine pathway. nih.gov |

Protein-Cofactor Interaction Analysis and Structural Biology

Investigating the physical interaction between this compound and its target enzymes is key to understanding its function. Structural biology techniques, such as X-ray crystallography, provide atomic-level details of how the cofactor binds to the active site of enzymes like nitric oxide synthase and dihydrofolate reductase. nih.govnih.govrcsb.org These structures reveal the specific amino acid residues involved in binding and catalysis, and how the protein environment influences the cofactor's redox properties. nih.gov

By studying the structures of numerous enzymes within a superfamily, researchers can understand how a similar protein fold can be adapted for different functions and how evolutionary relationships are established. rcsb.org The analysis of enzyme-substrate and enzyme-cofactor complexes helps to confirm functional predictions and elucidate the molecular basis of catalysis. rcsb.org This knowledge is critical for understanding how enzymes harness the chemical properties of this compound to perform diverse biochemical reactions. Furthermore, studying protein dynamics reveals that conformational changes and the conversion of potential energy into catalytic action are crucial aspects of enzyme function, moving beyond a static view of protein structures. mdpi.com

Future Directions and Emerging Research Avenues for 5,6,7,8 Tetrahydropteridine

Exploration of Unexplored Biological Roles and Mechanisms

While the cofactor activity of tetrahydropterins in amino acid hydroxylation and nitric oxide synthesis is a cornerstone of biochemistry, emerging evidence suggests a broader spectrum of biological involvement. mdpi.comnih.gov Future research will delve into these non-canonical roles to elucidate the full extent of their influence on cellular processes.

Key areas of investigation include:

Direct Antioxidant Properties: Beyond its role in preventing nitric oxide synthase (NOS) uncoupling, there is evidence that 5,6,7,8-tetrahydropteridine and its stereoisomers may possess direct antioxidant capabilities. nih.gov Studies have shown that various tetrahydropterin (B86495) forms can prevent ischemia-reperfusion injury, a process linked to oxidative stress, suggesting a mechanism that may be independent of its cofactor function. nih.gov Future work will likely focus on quantifying this intrinsic antioxidant potential and understanding its physiological relevance in conditions of high oxidative stress. nih.gov

Mitochondrial Function and Bioenergetics: Recent preclinical evidence highlights a connection between BH4 metabolism and mitochondrial activity. mdpi.com This suggests that this compound may play a role in cellular energy generation and antioxidant defense within the mitochondria. Investigating how fluctuations in cellular tetrahydropteridine levels impact mitochondrial health could open new avenues for understanding its role in metabolic disorders and neurodegenerative diseases where mitochondrial dysfunction is a key feature. mdpi.com

Cellular Signaling and Gene Regulation: The influence of this compound may extend to the regulation of cellular signaling pathways. For instance, BH4 has been shown to enhance aversive memory in rodents through the activation of glutamatergic neurotransmission. nih.gov Furthermore, as a critical regulator in T-cells, manipulating BH4 levels could influence immune responses. nih.gov Researchers are also beginning to explore the photoreceptor chromophoric role of 6-substituted tetrahydropterins in certain organisms, indicating a potential function in light-signal transduction. nih.govresearchgate.net These findings pave the way for studies aimed at mapping the downstream signaling cascades and gene expression profiles modulated by tetrahydropteridine levels.

Table 1: Emerging and Unexplored Biological Roles of this compound Derivatives

| Research Area | Potential Role/Mechanism | Implication for Future Studies |

|---|---|---|

| Oxidative Stress | Direct radical scavenging and prevention of ischemia-reperfusion injury, independent of NOS cofactor activity. nih.gov | Elucidating the specific chemical interactions and physiological contexts where direct antioxidant effects are significant. |

| Mitochondrial Health | Supporting pathways for energy generation and enhancing antioxidant resistance against cellular stress. mdpi.com | Investigating the link between tetrahydropteridine metabolism and mitochondrial dysfunction in chronic diseases. |

| Neurotransmission | Modulation of glutamatergic signaling pathways, impacting memory and motivational behavior. nih.gov | Exploring its role as a neuromodulator in various neuropsychiatric and neurodegenerative disorders. nih.gov |

| Immunology | Regulation of T-cell function, with potential to be manipulated to enhance immunity or control inflammation. nih.gov | Developing strategies to target tetrahydropteridine metabolism for immunotherapeutic purposes. |

| Photobiology | Acting as a photoreceptor chromophore in plants and cyanobacteria. nih.govresearchgate.net | Investigating the possibility of similar light-sensing roles or photosensitive properties in other biological systems. |

Development of Advanced Therapeutic Modalities and Delivery Systems

The therapeutic potential of pteridine (B1203161) derivatives is a subject of intense research, with applications being explored in cancer, inflammation, and neurodegeneration. researchgate.netglobalresearchonline.netorientjchem.org However, the clinical utility of compounds like this compound can be hampered by challenges such as poor stability, limited bioavailability, and the inability to cross biological barriers like the blood-brain barrier. Advanced drug delivery systems (DDS) offer a promising solution to overcome these limitations. genesispub.orgnih.gov

Future development in this area will likely focus on:

Nanocarrier-Based Systems: Encapsulating tetrahydropteridine derivatives within nanocarriers such as liposomes, polymeric nanoparticles, or micelles could protect the molecule from premature oxidation and degradation. nih.gov These systems can be engineered for controlled, sustained release and can be surface-modified to target specific tissues or cells, thereby increasing therapeutic efficacy and minimizing systemic exposure. genesispub.orgnih.gov For instance, liposomes are a viable option for transporting drugs across the blood-brain barrier, which could be crucial for treating neurodegenerative diseases. genesispub.org

Biodegradable Implants: For conditions requiring long-term, localized administration, biodegradable implants offer a significant advantage. astrazeneca.com These systems, often made from polymers like poly lactic-co-glycolic acid (PLGA), can slowly release the therapeutic agent over extended periods, reducing the need for frequent administration. astrazeneca.com

Stimuli-Responsive Systems: "Smart" delivery systems that release their cargo in response to specific physiological stimuli (e.g., changes in pH, temperature, or the presence of specific enzymes) represent a sophisticated approach. genesispub.org Such systems could deliver this compound precisely at the site of disease, such as an inflamed joint or a tumor microenvironment, maximizing its therapeutic effect.

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages for Tetrahydropteridine |

|---|---|---|

| Liposomes | Vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. genesispub.org | Enhances stability, protects from oxidation, and can be designed to cross the blood-brain barrier. genesispub.org |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can encapsulate or adsorb drugs. nih.gov | Provides sustained release, improves storage stability, and allows for targeted delivery to specific cells. nih.gov |

| Micelles | Self-assembling nanosized structures with a hydrophobic core and hydrophilic shell, ideal for solubilizing poorly soluble compounds. genesispub.org | Increases solubility and bioavailability of derivatized, less-soluble pteridine compounds. |

| Biodegradable Implants | Small, solid devices injected or implanted to provide controlled drug release over weeks or months. astrazeneca.com | Offers long-term, localized therapy for chronic conditions, improving patient convenience. nih.gov |

Integration with Systems Biology and Multi-Omics Approaches

To fully comprehend the multifaceted role of this compound, it is essential to move beyond single-pathway analyses and adopt a systems-level perspective. The integration of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for constructing a comprehensive picture of how tetrahydropteridine metabolism influences global cellular networks. nih.gov

Future research leveraging these approaches will enable scientists to:

Map Global Molecular Changes: By analyzing how the transcriptome, proteome, and metabolome change in response to altered this compound levels, researchers can identify novel downstream targets and affected pathways. nih.gov This can reveal unexpected connections between tetrahydropteridine metabolism and other cellular processes.

Elucidate Disease Mechanisms: Applying multi-omics to study diseases where tetrahydropteridine is implicated, such as neurodegenerative disorders or cardiovascular disease, can provide a more holistic understanding of their molecular underpinnings. nih.gov This approach can help identify novel biomarkers for diagnosis and pinpoint new therapeutic targets within the broader network.

Develop Predictive Models: Integrating multi-omics data with computational modeling will allow for the development of predictive models of cellular behavior. These models can simulate the effects of modulating tetrahydropteridine pathways, helping to design more effective and targeted therapeutic interventions.

Table 3: Application of Multi-Omics to this compound Research

| Omics Field | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics | Which genes show altered expression when tetrahydropteridine synthesis is inhibited or supplemented? | Identification of gene regulatory networks controlled by tetrahydropteridine or its downstream products (e.g., nitric oxide). |

| Proteomics | How does the cellular protein landscape, including post-translational modifications, change with tetrahydropteridine availability? | Revealing changes in enzyme activity and signaling protein states that are dependent on tetrahydropteridine levels. |

| Metabolomics | What are the global metabolic shifts that occur due to altered flux through tetrahydropteridine-dependent pathways? | A comprehensive map of the metabolic consequences, linking neurotransmitter synthesis, amino acid metabolism, and other pathways. nih.gov |

| Integrated Multi-Omics | How do genetic variations in tetrahydropteridine pathways correlate with transcriptomic, proteomic, and metabolic profiles in disease? | A systems-level understanding of disease pathophysiology, enabling patient stratification and personalized medicine approaches. nih.gov |

Q & A

Basic Research Questions

Q. What is the biochemical role of 5,6,7,8-Tetrahydropteridine in enzymatic hydroxylation reactions?

- This compound acts as a cofactor for aromatic amino acid hydroxylases, such as phenylalanine 4-monooxygenase (EC 1.14.16.1) and tyrosine 3-monooxygenase (EC 1.14.16.2). These enzymes catalyze hydroxylation by transferring electrons from NADPH via the pteridine cofactor to molecular oxygen, enabling substrate oxidation. For example, phenylalanine hydroxylase converts L-phenylalanine to L-tyrosine, critical for neurotransmitter synthesis .

- Methodological Insight : Enzyme activity assays using spectrophotometric monitoring of NADPH oxidation or HPLC-based quantification of hydroxylated products are standard. Purification protocols often involve ammonium sulfate precipitation and affinity chromatography .

Q. How is this compound synthesized and stabilized in laboratory settings?

- Derivatives are synthesized via carbodiimide-mediated coupling of carboxyl groups to the N-5 position of tetrahydropteridines. Stabilization requires anaerobic conditions due to sensitivity to oxidation. Antioxidants like dithiothreitol (DTT) and storage at -80°C in inert buffers (e.g., Tris-HCl, pH 7.4) are recommended .

- Methodological Insight : Characterization involves NMR for structural confirmation and LC-MS for purity assessment. Reductive environments (e.g., NADPH regeneration systems) are critical for maintaining cofactor activity during assays .

Q. What metabolic disorders are linked to this compound deficiency?

- Deficiencies disrupt tetrahydrobiopterin (BH4) recycling, causing hyperphenylalaninemia (HPA) and impaired synthesis of dopamine, serotonin, and norepinephrine. This is linked to mutations in 6,7-dihydropteridine reductase (EC 1.5.1.34), which regenerates the active cofactor from 6,7-dihydropteridine .

- Methodological Insight : Genetic models (e.g., knock-out mice) and HPLC-based quantification of biogenic amines in cerebrospinal fluid are used to study disease mechanisms .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound-dependent enzymes be resolved?

- Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or cofactor stability. For example, phenylalanine hydroxylase activity varies with Fe²⁺ concentration and oxygen availability. Use stopped-flow spectroscopy to capture transient intermediates and compare data across standardized buffers (e.g., EPPS at pH 7.2) .

- Methodological Insight : Site-directed mutagenesis and cryo-EM can identify residues critical for cofactor binding. Kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms) accounts for non-linear behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.